2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
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Overview
Description
2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE typically involves multi-step organic synthesisThe final step involves the formation of the ethanone linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the application of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or benzodioxepin rings, often using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and anticancer properties.
Coumarin derivatives: Widely studied for their biological activities, including anticancer and antiviral properties.
Imidazole-containing compounds: Explored for their therapeutic potential in various diseases.
Uniqueness
2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE is unique due to its complex structure, which combines multiple heterocyclic rings.
Properties
Molecular Formula |
C24H23N3O5S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C24H23N3O5S/c28-18(15-2-6-20-21(12-15)32-11-10-31-20)14-33-24-26-25-23(27(24)17-4-5-17)16-3-7-19-22(13-16)30-9-1-8-29-19/h2-3,6-7,12-13,17H,1,4-5,8-11,14H2 |
InChI Key |
XQPZXWPEGNPTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=NN=C(N3C4CC4)SCC(=O)C5=CC6=C(C=C5)OCCO6)OC1 |
Origin of Product |
United States |
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